4-((4-Chlorophenyl)amino)benzoic acid
CAS No.:
Cat. No.: VC13410836
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10ClNO2 |
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Molecular Weight | 247.67 g/mol |
IUPAC Name | 4-(4-chloroanilino)benzoic acid |
Standard InChI | InChI=1S/C13H10ClNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) |
Standard InChI Key | MIRXFGLNADSLFU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
The compound 4-((4-Chlorophenyl)amino)benzoic acid shares structural similarities with several well-characterized derivatives, such as 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS 53242-76-5) and 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. These analogues differ in substituent positioning and functional groups but offer valuable benchmarks for extrapolation.
Molecular Formula and Physical Properties
While exact data for 4-((4-Chlorophenyl)amino)benzoic acid are unavailable, its structural analogue 2-((4-Chlorophenyl)acetyl)benzoic acid has a molecular formula of , a density of 1.332 g/cm³, and a boiling point of 456.8°C . The presence of the amino group in place of an acetyl moiety would likely alter polarity and solubility. For instance, amino groups typically enhance water solubility due to hydrogen bonding, whereas acetyl groups increase hydrophobicity.
Spectroscopic and Crystallographic Data
The nitro-substituted analogue 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, synthesized via refluxing anthranilic acid with 2-bromo-5-chloronitrobenzene in iso-propanol, exhibits distinct UV-Vis absorption peaks and mass spectral fragmentation patterns . Its NMR spectrum shows aromatic proton resonances between δ 7.2–8.1 ppm, characteristic of ortho-substituted benzene rings . X-ray crystallography of related compounds reveals planar configurations stabilized by intramolecular hydrogen bonds between the carboxylic acid and amino groups .
Synthetic Methodologies
Ullmann-Type Coupling Reactions
A common route to aryl-substituted benzoic acids involves Ullmann coupling, as demonstrated in the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid . Anthranilic acid reacts with 2-bromo-5-chloronitrobenzene in the presence of potassium carbonate and copper powder under reflux, yielding the target compound in 80% isolated yield after precipitation . This method could be adapted for 4-((4-Chlorophenyl)amino)benzoic acid by substituting the nitro precursor with 4-chloroaniline.
Flow Chemistry Approaches
Recent advancements in continuous flow synthesis enable efficient large-scale production of amino benzoic acid derivatives. For example, a two-stage flow system combining in-line trituration and filtration achieved high-purity 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid with minimal manual intervention . Such systems reduce reaction times and improve reproducibility, making them viable for synthesizing 4-((4-Chlorophenyl)amino)benzoic acid.
Biological and Pharmacological Applications
Insect Growth Regulation
Structurally related sulfonamide derivatives, such as 2-[(4-Chloro-3-nitrophenyl)sulfonamido]benzoic acid (CAS 68003-38-3), exhibit potent juvenile hormone biosynthesis inhibition in Lepidoptera pests . This compound demonstrates semi-inhibitory concentrations () of 0.42–2.3 µM against Spodoptera frugiperda and Plutella xylostella, suggesting that 4-((4-Chlorophenyl)amino)benzoic acid may similarly interfere with insect developmental pathways .
Physicochemical Property Comparison
Industrial and Agricultural Relevance
The patent literature highlights the utility of chlorophenyl-substituted benzoic acids in agrochemicals. For example, 2-[(4-Chloro-3-nitrophenyl)sulfonamido]benzoic acid is patented as a broad-spectrum insect growth regulator, effective at concentrations as low as 10 ppm . Its mode of action—disrupting juvenile hormone synthesis—avoids resistance mechanisms seen in traditional neurotoxic insecticides . These findings underscore the potential of 4-((4-Chlorophenyl)amino)benzoic acid in sustainable pest management.
Future Research Directions
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Synthetic Optimization: Developing catalyst-free or green solvent-based routes for 4-((4-Chlorophenyl)amino)benzoic acid could enhance sustainability.
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Structure-Activity Relationships: Systematic modification of the amino and chloro substituents may improve bioactivity and selectivity.
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Ecotoxicological Profiling: Assessing the compound’s impact on non-target organisms is critical for agricultural applications.
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